molecular formula C13H14O2 B12615996 1-(2-Acetylphenyl)pent-1-en-3-one CAS No. 921206-16-8

1-(2-Acetylphenyl)pent-1-en-3-one

Cat. No.: B12615996
CAS No.: 921206-16-8
M. Wt: 202.25 g/mol
InChI Key: SAEVSIGLIOOUHG-UHFFFAOYSA-N
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Description

1-(2-Acetylphenyl)pent-1-en-3-one is an organic compound with the molecular formula C13H14O2 It is a member of the enone family, characterized by the presence of a conjugated system of double bonds and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Acetylphenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-acetylphenyl and pent-1-en-3-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetylphenyl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The enone moiety allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the carbon-carbon double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2-Acetylphenyl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Acetylphenyl)pent-1-en-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

    1-Penten-3-one: An enone with a similar structure but lacks the acetylphenyl group.

    2-Acetylphenylacetylene: Contains the acetylphenyl group but has an alkyne instead of an enone moiety.

    1-(2-Acetylphenyl)but-1-en-3-one: Similar structure with a shorter carbon chain.

Uniqueness: 1-(2-Acetylphenyl)pent-1-en-3-one is unique due to the presence of both the acetylphenyl group and the enone moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

921206-16-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-acetylphenyl)pent-1-en-3-one

InChI

InChI=1S/C13H14O2/c1-3-12(15)9-8-11-6-4-5-7-13(11)10(2)14/h4-9H,3H2,1-2H3

InChI Key

SAEVSIGLIOOUHG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=CC=C1C(=O)C

Origin of Product

United States

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